molecular formula C20H16ClNO B11176339 4-chloro-N-(diphenylmethyl)benzamide CAS No. 88229-32-7

4-chloro-N-(diphenylmethyl)benzamide

Cat. No.: B11176339
CAS No.: 88229-32-7
M. Wt: 321.8 g/mol
InChI Key: KQIFBMDTKZJCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(substituted)benzamides are a class of compounds characterized by a 4-chlorobenzamide backbone (C₆H₄ClCONH-) with diverse N-substituents. These derivatives are synthesized via nucleophilic acyl substitution, often involving reactions of 4-chlorobenzoyl chloride or isothiocyanate intermediates with amines or thioureas . Their applications span medicinal chemistry (e.g., antimicrobial agents, enzyme inhibitors) and materials science (e.g., crystallography, theoretical modeling) .

Properties

CAS No.

88229-32-7

Molecular Formula

C20H16ClNO

Molecular Weight

321.8 g/mol

IUPAC Name

N-benzhydryl-4-chlorobenzamide

InChI

InChI=1S/C20H16ClNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)

InChI Key

KQIFBMDTKZJCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(diphenylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized derivatives, although specific products depend on the conditions used.

Comparison with Similar Compounds

The biological, physical, and chemical properties of 4-chloro-N-(substituted)benzamides are heavily influenced by the nature of the N-substituent. Below is a detailed comparison of key analogs:

Structural and Physicochemical Properties

Table 1: Comparative Data for 4-Chloro-N-(Substituted)benzamides

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Applications Reference
4-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.68 Simple phenyl group Baseline for structural studies
4-Chloro-N-(2-phenoxyphenyl)benzamide C₁₉H₁₄ClNO₂ 323.78 Phenoxy-phenyl group Crystallographic stability
4-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₉Cl₂NO 266.12 Di-chlorinated phenyl Theoretical/experimental structural alignment
4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide C₁₃H₈Cl₃NO₂ 308.57 Tri-chlorinated, hydroxylated Antimicrobial activity (IC₅₀: 30 µmol/L)
HS-152 (Piperazine derivative) C₂₀H₂₁ClN₄O₃ 400.86 Piperazine-carboxamide SMURF1 enzyme inhibition
Crystallographic and Theoretical Studies
  • Crystal Packing: 4-Chloro-N-(2-phenoxyphenyl)benzamide crystallizes in a monoclinic system (space group P2₁/c), stabilized by intermolecular N–H···O hydrogen bonds .
  • Theoretical Modeling : Density functional theory (DFT) calculations for 4-chloro-N-(3-chlorophenyl)benzamide show bond lengths (e.g., C–Cl: 1.74 Å) and angles consistent with X-ray diffraction data, validating computational methods .
Substituent Effects on Properties
  • Electron-Withdrawing Groups : Chloro and nitro substituents enhance electrophilicity, improving antimicrobial potency but complicating solubility .
  • Steric Hindrance: Bulky groups (e.g., phenoxy, piperazine) reduce crystallization efficiency but improve target binding in enzyme inhibitors .

Biological Activity

4-Chloro-N-(diphenylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 88229-32-7
  • Molecular Formula : C19H17ClN2O
  • Molecular Weight : 320.80 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, particularly its antiviral properties. Research indicates that derivatives of benzamide can exhibit significant antiviral effects against several viruses.

Antiviral Activity

A notable study investigated the antiviral efficacy of N-phenylbenzamide derivatives, including this compound, against Hepatitis B virus (HBV). The compound was evaluated for its ability to inhibit HBV replication in vitro and in vivo.

Cell Line IC50 (µM) Selectivity Index (SI)
HepG2.2.151.9958
HepG2.A643.3052

The results indicated that the compound exhibited potent anti-HBV activity, particularly against wild-type and drug-resistant strains. The mechanism of action was linked to the increase in intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication by deaminating cytidine residues in viral DNA .

The antiviral mechanism of this compound appears to involve:

  • Inhibition of Viral Replication : The compound enhances the expression of A3G, which plays a crucial role in restricting HBV replication.
  • Stability and Metabolism : The structural modifications in the benzamide derivatives contribute to their metabolic stability, making them suitable candidates for further development as antiviral agents .

Case Studies

  • In Vitro Studies : In studies conducted on HepG2 cell lines, treatment with varying concentrations of this compound demonstrated a dose-dependent inhibition of HBV DNA replication. The compound's effectiveness was compared with standard antiviral agents like lamivudine (3TC), showing superior activity against drug-resistant strains .
  • In Vivo Studies : Animal models using duck HBV (DHBV) were employed to assess the in vivo efficacy of the compound. Results indicated significant reductions in HBV replication markers post-treatment, supporting its potential therapeutic application .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-(diphenylmethyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling diphenylmethylamine with 4-chlorobenzoyl chloride under Schotten-Baumann conditions. Key parameters include maintaining a basic pH (e.g., using Na₂CO₃) and controlled temperature (0–5°C) to minimize side reactions. Monitoring via TLC and purification via recrystallization (e.g., dichloromethane/pentane) ensures purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray diffraction resolves intramolecular interactions (e.g., NH syn to chloro substituents) and packing patterns .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions, with aromatic protons showing distinct splitting patterns.
  • IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What safety protocols are critical for handling this compound, given structural analogs’ mutagenicity risks?

  • Methodological Answer : Conduct Ames testing to assess mutagenicity (as done for related anomeric amides). Use fume hoods, PPE (gloves, lab coats), and avoid heating due to decomposition risks. Hazard analysis should reference guidelines like Prudent Practices in the Laboratory .

Advanced Research Questions

Q. How can computational modeling and experimental data resolve discrepancies in predicted vs. observed molecular conformations?

  • Methodological Answer : Compare DFT-optimized structures with X-ray data. For example, discrepancies in dihedral angles between chloro and benzamide groups may arise from crystal packing forces. Use SHELX for refinement and Mercury software for visualization .

Q. What strategies address conflicting bioactivity data in studies targeting bacterial enzymes (e.g., Acps-PPTase)?

  • Methodological Answer :

  • Dose-response assays (IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C).
  • Enzyme kinetics (Michaelis-Menten analysis) to differentiate competitive vs. non-competitive inhibition.
  • Mass spectrometry confirms covalent binding to catalytic residues (e.g., Cys249 in PPARδ antagonists) .

Q. How can degradation pathways be systematically analyzed to improve compound stability?

  • Methodological Answer :

  • UHPLC/MS identifies major degradation products (e.g., 4-chlorobenzamide via hydrolysis).
  • pH-rate profiling (25°C, I = 1.0 KCl) quantifies hydronium/hydroxide catalysis. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What experimental designs validate the compound’s interaction with biological targets while minimizing off-target effects?

  • Methodological Answer :

  • CRISPR/Cas9 knockouts of target genes to confirm specificity.
  • SPR (Surface Plasmon Resonance) measures binding affinity (KD values).
  • Transcriptomic profiling (RNA-seq) identifies downstream pathway modulation .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic data on hydrogen bonding networks in related benzamide derivatives?

  • Methodological Answer :

  • Multipole refinement (via SHELXL) improves electron density maps for weak H-bonds.
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···O vs. N-H···Cl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.